molecular formula C15H21NO4S B15096965 Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cat. No.: B15096965
M. Wt: 311.4 g/mol
InChI Key: XEEPBFJOIPJPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.3965 g/mol This compound is known for its unique structure, which includes a phenyl group, a butyl chain, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl(1,1-dioxidotetrahydrothiophen-3-yl)amine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like indium triflate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The phenyl and butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with molecular targets such as GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability . The compound acts as a GIRK channel activator, enhancing the flow of potassium ions and thereby influencing various physiological processes .

Comparison with Similar Compounds

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

phenyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C15H21NO4S/c1-2-3-10-16(13-9-11-21(18,19)12-13)15(17)20-14-7-5-4-6-8-14/h4-8,13H,2-3,9-12H2,1H3

InChI Key

XEEPBFJOIPJPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)OC2=CC=CC=C2

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.